Cas no 21080-85-3 (5-Cyclopropylisoxazol-3-amine)
5-Cyclopropylisoxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoxazolamine, 5-cyclopropyl-
- 5-cyclopropylisoxazol-3-amine
- 5-cyclopropyl-1,2-oxazol-3-amine
- 5-cyclopropyl-3-Isoxazolamine
- EN300-187392
- VIFVLPWELQGBKF-UHFFFAOYSA-N
- DA-37417
- SCHEMBL2728693
- AKOS006315579
- CS-0237835
- DTXSID70567594
- AT28124
- ALBB-037199
- Z1198357808
- 21080-85-3
- 5-Cyclopropylisoxazol-3-amine
-
- Inchi: 1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
- InChI Key: VIFVLPWELQGBKF-UHFFFAOYSA-N
- SMILES: O1C(=CC(N)=N1)C1CC1
Computed Properties
- Exact Mass: 124.06374
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Melting Point: NA
- PSA: 52.05
5-Cyclopropylisoxazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Cyclopropylisoxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993095-10mg |
5-Cyclopropylisoxazol-3-amine |
21080-85-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993095-50mg |
5-Cyclopropylisoxazol-3-amine |
21080-85-3 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C993095-100mg |
5-Cyclopropylisoxazol-3-amine |
21080-85-3 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM191508-1g |
5-cyclopropylisoxazol-3-amine |
21080-85-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-187392-0.05g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 0.05g |
$202.0 | 2023-09-18 | |
| Enamine | EN300-187392-0.1g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 0.1g |
$301.0 | 2023-09-18 | |
| Enamine | EN300-187392-0.25g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
| Enamine | EN300-187392-0.5g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 0.5g |
$679.0 | 2023-09-18 | |
| Enamine | EN300-187392-1.0g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 1.0g |
$871.0 | 2023-07-07 | |
| Enamine | EN300-187392-2.5g |
5-cyclopropyl-1,2-oxazol-3-amine |
21080-85-3 | 95% | 2.5g |
$1707.0 | 2023-09-18 |
5-Cyclopropylisoxazol-3-amine Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-Cyclopropylisoxazol-3-amine
5-Cyclopropylisoxazol-3-amine: A Comprehensive Overview
5-Cyclopropylisoxazol-3-amine (CAS No. 21080-85-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a cyclopropyl group attached to an isoxazole ring, has garnered attention due to its potential applications in drug discovery and development. Recent studies have highlighted its promising properties, particularly in the context of central nervous system (CNS) disorders, making it a focal point for researchers worldwide.
The chemical structure of 5-Cyclopropylisoxazol-3-amine is notable for its isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The cyclopropyl group attached to the 5-position of the isoxazole ring introduces steric effects that can influence the compound's pharmacokinetic properties and biological activity. This structural feature has been shown to enhance the molecule's ability to interact with specific targets in the CNS, making it a valuable lead compound for therapeutic interventions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Cyclopropylisoxazol-3-amine through various routes. One prominent method involves the cyclization of appropriately substituted amino alcohols under acidic conditions, followed by subsequent functionalization to introduce the cyclopropyl group. These methods have not only improved the yield and purity of the compound but also opened avenues for further structural modifications to optimize its pharmacological profile.
From a pharmacological standpoint, 5-Cyclopropylisoxazol-3-amine has demonstrated potent activity in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can modulate key neurotransmitter systems, including dopamine and serotonin, which are critically involved in maintaining cognitive function and emotional regulation. Its ability to cross the blood-brain barrier (BBB) efficiently further underscores its potential as a CNS-targeted therapeutic agent.
Moreover, 5-Cyclopropylisoxazol-3-amine has exhibited anti-inflammatory properties in experimental models of neuroinflammation. This dual functionality—combining neuroprotective and anti-inflammatory effects—positions it as a multi-target drug candidate, capable of addressing both the primary and secondary pathologies associated with neurodegenerative diseases. Recent research has also explored its potential as an adjunct therapy in combination with conventional treatments, aiming to enhance therapeutic efficacy while minimizing adverse effects.
The application of 5-Cyclopropylisoxazol-3-amine extends beyond CNS disorders. Emerging studies suggest its utility in pain management, particularly in chronic pain conditions where neuropathic pain is a predominant feature. Preclinical data indicate that this compound can inhibit pain hypersensitivity by modulating ion channels involved in nociceptive signaling. These findings highlight its versatility as a potential analgesic agent with a novel mechanism of action.
In terms of safety profile, 5-Cyclopropylisoxazol-3-amine has shown acceptable tolerability in preclinical toxicity studies. However, further investigations are required to fully characterize its long-term safety and potential for off-target effects. Regulatory agencies emphasize the importance of comprehensive safety assessments before advancing such compounds into clinical trials, ensuring that their benefits outweigh any associated risks.
Looking ahead, 5-Cyclopropylisoxazol-3-amine holds immense promise as a lead compound for drug development. Its unique chemical structure, coupled with its diverse pharmacological activities, provides a robust foundation for further exploration. Ongoing research is focused on optimizing its pharmacokinetic properties, enhancing its bioavailability, and refining its selectivity for specific molecular targets.
In conclusion, 5-Cyclopropylisoxazol-3-amine (CAS No. 21080-85-3) represents a significant advancement in medicinal chemistry. With its potent biological activities and favorable pharmacokinetic profile, this compound stands at the forefront of efforts to develop innovative therapies for CNS disorders and beyond. As research continues to unravel its full potential, 5-Cyclopropylisoxazol-3-amines may pave the way for groundbreaking treatments that improve quality of life for millions affected by debilitating neurological conditions.
21080-85-3 (5-Cyclopropylisoxazol-3-amine) Related Products
- 55809-36-4(5-tert-butyl-1,2-oxazol-3-amine)
- 55809-38-6(5-(propan-2-yl)-1,2-oxazol-3-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)